![molecular formula C5H12OS B103776 3-(Methylsulfanyl)butan-1-OL CAS No. 16630-56-1](/img/structure/B103776.png)
3-(Methylsulfanyl)butan-1-OL
Overview
Description
3-(Methylsulfanyl)butan-1-ol is a chemical compound with the CAS Number: 16630-56-1 . It has a molecular weight of 120.22 and its IUPAC name is 3-(methylsulfanyl)-1-butanol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 3-(Methylsulfanyl)butan-1-ol is1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3
. The InChI key is IIUVWPOGYTYFPM-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The physical form of 3-(Methylsulfanyl)butan-1-ol is liquid . It is stored at room temperature . The molecular weight is 120.22 .Scientific Research Applications
Biochemistry
Biochemically, 3-(Methylsulfanyl)butan-1-OL is significant as a metabolite and a flavor compound. It’s found in various biological systems and contributes to the aroma profile of foods like coffee and beer . Its role in metabolic pathways also garners research interest.
Food Industry
The food industry utilizes 3-(Methylsulfanyl)butan-1-OL for its flavor properties. It’s identified as a flavor compound in beverages and can be used to enhance the sensory attributes of food products .
Environmental Science
In environmental science, this compound’s role as a volatile organic compound (VOC) is studied. VOCs like 3-(Methylsulfanyl)butan-1-OL are monitored for their impact on air quality and their potential to form ground-level ozone .
Materials Science
Materials science research investigates the incorporation of 3-(Methylsulfanyl)butan-1-OL into novel materials. Its chemical properties could lead to the development of new polymers with enhanced durability or specialized functions .
Analytical Chemistry
Analytical chemists use 3-(Methylsulfanyl)butan-1-OL as a standard or reagent in various analytical techniques. Its well-defined properties aid in the identification and quantification of compounds in complex mixtures .
Chemical Engineering
In chemical engineering, 3-(Methylsulfanyl)butan-1-OL is relevant for process development. Its physical and chemical characteristics are important for designing efficient production and separation processes in the chemical industry .
Safety and Hazards
Mechanism of Action
Target of Action
3-(Methylsulfanyl)butan-1-OL is a volatile organic compound found in various biological entities . .
Biochemical Pathways
3-(Methylsulfanyl)butan-1-OL is a metabolite in several species, including Coffea arabica, Poncirus trifoliata, Lynx rufus, Passiflora edulis, Felis catus, and Panthera pardus . It is found in urine in some of these species . .
properties
IUPAC Name |
3-methylsulfanylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OS/c1-5(7-2)3-4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUVWPOGYTYFPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313245 | |
Record name | 3-(Methylthio)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfanyl)butan-1-OL | |
CAS RN |
16630-56-1 | |
Record name | 3-(Methylthio)-1-butanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16630-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Methylthio)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101313245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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